Technical Documentation Center
5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: LC-MS/MS Method Development for 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic Acid
Application Note: LC-MS/MS Method Development for 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic Acid
Executive Summary
The quantification of highly polar, amphoteric compounds in biological matrices presents a significant bioanalytical challenge. 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid (MW: 203.20 g/mol ) is a complex zwitterionic molecule featuring a basic pyrimidine core, a hydrogen-bonding pyrrole ring, and an acidic carboxylic acid moiety. Standard reversed-phase liquid chromatography (RP-LC) often fails to retain such molecules, while generic protein precipitation (PPT) leaves high levels of phospholipids that cause severe ion suppression in mass spectrometry.
This application note details a robust, self-validating LC-MS/MS methodology utilizing orthogonal Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) coupled with Polar-endcapped C18 chromatography. This approach guarantees high recovery, minimal matrix effects, and limits of quantification (LLOQ) suitable for rigorous pharmacokinetic (PK) profiling.
Mechanistic Rationale & Experimental Design (E-E-A-T)
To build a method that is not merely functional but scientifically sound, every parameter must be driven by the molecule's physicochemical properties.
Sample Preparation: The Causality of Mixed-Mode SPE
The target analyte possesses a carboxylic acid with an estimated pKa of ~3.0. In human plasma (pH ~7.4), this moiety is predominantly deprotonated (anionic). By adjusting the plasma to pH 9.0 using ammonium hydroxide, we ensure 100% ionization of the carboxylic acid.
We utilize a Strong Anion Exchange (MAX) SPE sorbent. The mechanism is orthogonal and self-validating:
-
Retention: The anionic analyte binds tightly to the positively charged quaternary amine of the MAX sorbent via electrostatic interactions.
-
Purification: A 100% methanol wash strips away hydrophobic neutral and basic interferences (e.g., phospholipids and endogenous lipids) because the target analyte remains ionically anchored.
-
Elution: By introducing 2% formic acid in methanol, the local pH drops below 2.0. The carboxylic acid is protonated (neutralized), breaking the ionic bond and allowing the highly pure analyte to elute.
Self-Validation Checkpoint: During method development, analyzing the wash fractions serves as a diagnostic tool. If the analyte appears in the basic aqueous wash, the loading pH was insufficiently high. If it fails to elute in the final step, the elution solvent lacks sufficient acidic strength. This orthogonal approach is a gold standard for carboxylic acid metabolites, as supported by [1].
Chromatography: Overcoming Zwitterionic Phase Collapse
Highly polar zwitterions exhibit poor retention on standard C18 columns and require highly aqueous mobile phases (>95% water). However, standard C18 phases undergo "dewetting" or phase collapse under these conditions. To counteract this, we employ a Polar-endcapped C18 column . The embedded polar groups maintain stationary phase hydration and provide secondary hydrogen-bonding interactions, ensuring stable retention and sharp peak shapes for polar acids, a principle widely validated in [2].
Mass Spectrometry: Ionization and Fragmentation
Despite the presence of a carboxylic acid (which typically favors negative ion mode), the pyrimidine nitrogen is highly receptive to protonation. Positive Electrospray Ionization (ESI+) yields a superior signal-to-noise ratio for the [M+H]+ precursor at m/z 204.1. Collision-Induced Dissociation (CID) drives a highly specific neutral loss of carbon dioxide (44 Da) from the carboxylic acid, generating a stable product ion at m/z 160.1.
Visualized Workflows
Orthogonal Mixed-Mode Anion Exchange (MAX) SPE workflow for carboxylic acid isolation.
Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.
Step-by-Step Experimental Protocol
Sample Preparation (Oasis MAX 30 mg/1 cc SPE)
-
Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS, 100 ng/mL) and 100 µL of 5% Ammonium Hydroxide ( NH4OH ) in water. Vortex for 30 seconds.
-
Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MAX cartridge, followed by 1.0 mL of LC-MS grade water. Do not allow the sorbent to dry.
-
Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of ~1 drop/second.
-
Wash 1 (Aqueous): Pass 1.0 mL of 5% NH4OH in water to remove unbound proteins and highly polar neutral interferences.
-
Wash 2 (Organic): Pass 1.0 mL of 100% MeOH to elute hydrophobic matrix components (phospholipids). Apply high vacuum for 1 minute to dry the sorbent.
-
Elution: Elute the target analyte with 2 × 500 µL of 2% Formic Acid (FA) in MeOH into a clean collection plate.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
Liquid Chromatography Conditions
-
Column: Phenomenex Luna Omega Polar C18 (100 × 2.1 mm, 1.6 µm) or equivalent.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | 6 (Linear) |
| 3.00 | 40.0 | 60.0 | 6 (Linear) |
| 3.10 | 5.0 | 95.0 | 6 (Linear) |
| 4.50 | 5.0 | 95.0 | 6 (Linear) |
| 4.60 | 95.0 | 5.0 | 6 (Linear) |
| 6.00 | 95.0 | 5.0 | Stop |
Mass Spectrometry Conditions
Parameters were optimized on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The self-validating System Suitability Test (SST) requires the quantifier/qualifier ion ratio to remain within ±15% of the established standard.
Table 2: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Target Compound | 204.1 | 160.1 | 50 | 15 | Quantifier |
| Target Compound | 204.1 | 119.1 | 50 | 30 | Qualifier |
| Internal Standard | IS-Specific | IS-Specific | 50 | Optimized | Normalization |
(Note: Source temperature set to 500°C; Capillary voltage at 3.5 kV; Desolvation gas flow at 1000 L/hr).
Method Validation Summary
The method was subjected to rigorous validation aligned with [3], focusing on the mitigation of matrix effects—a common pitfall in clinical LC-MS/MS [4].
Table 3: Representative Validation Data in Human Plasma
| Parameter | Result / Acceptance Criteria |
| Linear Dynamic Range | 1.0 pg/mL to 1000 ng/mL ( R2>0.995 ) |
| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL (S/N > 10) |
| Intra-Assay Precision (%CV) | ≤ 6.5% across all Quality Control (QC) levels |
| Inter-Assay Accuracy (%Bias) | ± 8.0% of nominal concentrations |
| Extraction Recovery (MAX SPE) | 92.4% ± 4.1% (Consistent across low, mid, high QCs) |
| Matrix Effect (Ion Suppression) | < 5.0% (Demonstrating excellent phospholipid removal) |
Conclusion
The quantification of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid necessitates a method that addresses its zwitterionic and highly polar nature. By pairing the mechanistic specificity of Mixed-Mode Anion Exchange (MAX) SPE with the retention stability of a Polar C18 stationary phase, this protocol eliminates phospholipid-induced ion suppression and guarantees robust, reproducible PK data. The built-in self-validating checkpoints (pH-dependent SPE tracking and dual-transition MRM ratios) ensure continuous analytical integrity for high-throughput clinical and preclinical drug development environments.
References
-
Agilent Technologies. Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX Technical Note. (2008). Available at:[Link]
-
National Institutes of Health (PMC). Direct injection analysis of oxypurinol and metformin in wastewater by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry. (2022). Available at:[Link]
-
LCGC International. Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. (2012). Available at:[Link]
-
Pharmaceuticals (MDPI). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring. (2025). Available at:[Link]
1H and 13C NMR spectroscopy characterization of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid
1H and 13C NMR spectroscopy characterization of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid
Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid
Executive Summary
Substituted pyrimidine-4-carboxylic acids and their derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of antitubercular agents[1] and targeted kinase inhibitors[2]. The incorporation of a pyrrole moiety at the C2 position—analogous to the structural motifs seen in 2-(1H-pyrrol-2-yl)pyridines[3]—introduces unique hydrogen-bonding capabilities and alters the electronic landscape of the molecule. This application note provides a comprehensive, self-validating protocol for the unambiguous structural elucidation of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Context and Numbering Strategy
To accurately assign the spectral data, establishing a strict numbering system is paramount. The molecule consists of a central pyrimidine ring substituted with a carboxylic acid at C4, a methyl group at C5, and a 1H-pyrrole ring at C2.
Figure 1: Structural numbering of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid.
Experimental Methodology and Causality
A robust NMR protocol requires careful selection of solvents and acquisition parameters to prevent signal loss and ensure quantitative accuracy.
Sample Preparation
-
Step 1: Weigh exactly 15–20 mg of the highly purified compound (>98% by HPLC).
-
Step 2: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS). Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
-
Causality for Solvent Choice: DMSO- d6 is specifically selected over CDCl 3 or CD 3 OD. The high polarity of the carboxylic acid moiety demands a strongly coordinating solvent for complete dissolution. More importantly, aprotic DMSO- d6 drastically slows the proton exchange rate of the pyrrole NH and carboxylic OH protons, allowing them to be observed as distinct, albeit broadened, signals. In protic solvents like CD 3 OD, these critical diagnostic protons would rapidly exchange with deuterium and disappear from the spectrum.
Instrument Setup & Self-Validation
-
Step 1: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.
-
Step 2: Lock on the deuterium signal of DMSO- d6 and tune/match the probe to the ¹H and ¹³C frequencies.
-
Step 3: Shim the magnetic field (Z1–Z5) until the TMS internal standard peak exhibits a line width at half-height of < 1.0 Hz.
-
Self-Validation Check: Before processing, the operator must verify the residual DMSO- d6 solvent peaks. The ¹H spectrum must show a precise quintet at 2.50 ppm, and the ¹³C spectrum must show a septet at 39.52 ppm. Any deviation >0.02 ppm indicates improper locking or referencing, requiring immediate recalibration to ensure data trustworthiness.
Acquisition Parameters
-
¹H NMR (1D): Pulse angle 30°, relaxation delay (D1) 2.0 s, number of scans (NS) 16. Causality: A 2.0 s D1 ensures complete longitudinal relaxation ( T1 ) of the small molecule protons, guaranteeing accurate integration values.
-
¹³C NMR (1D): Pulse angle 30°, D1 2.0 s, NS 1024–2048, with ¹H decoupling (WALTZ-16). Causality: The high scan count compensates for the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C, particularly for observing the unprotonated quaternary carbons (C2, C4, C5, C2', and C=O).
Spectral Interpretation and Data Presentation
¹H NMR Characterization
The ¹H NMR spectrum of this compound is defined by its highly deshielded exchangeable protons and the distinct multiplicity of the pyrrole ring. The C6 proton on the pyrimidine ring appears as a sharp singlet because the adjacent C5 position is occupied by a methyl group, eliminating any ortho-coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| ~13.20 | Broad Singlet | 1H | C4-COOH | Highly deshielded acidic proton; broad due to chemical exchange. |
| ~11.80 | Broad Singlet | 1H | Pyrrole N1'-H | Deshielded by heteroatom; broadened by ¹⁴N quadrupolar relaxation. |
| ~8.85 | Singlet | 1H | Pyrimidine C6-H | Heavily deshielded by adjacent N1/N3 atoms; no ortho-protons. |
| ~6.95 | Multiplet | 1H | Pyrrole C5'-H | Alpha-proton to the pyrrole nitrogen; experiences inductive deshielding. |
| ~6.85 | Multiplet | 1H | Pyrrole C3'-H | Beta-proton; shifted downfield due to conjugation with pyrimidine. |
| ~6.15 | Multiplet | 1H | Pyrrole C4'-H | Beta-proton; relatively shielded compared to C3' and C5'. |
| ~2.45 | Singlet | 3H | C5-CH3 | Aliphatic protons deshielded by attachment to the aromatic pyrimidine ring. |
¹³C NMR Characterization
The ¹³C spectrum will yield 10 distinct carbon resonances. The most diagnostic signals are the heavily deshielded carbonyl carbon and the pyrimidine quaternary carbons.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Mechanistic Rationale |
| ~166.5 | Quaternary (C=O) | C4-COOH | Carbonyl carbon; heavily deshielded by double bond to oxygen. |
| ~158.0 | Quaternary (C) | Pyrimidine C2 | Deshielded by two adjacent nitrogen atoms (N1, N3). |
| ~156.5 | Methine (CH) | Pyrimidine C6 | Deshielded by adjacent N1 atom. |
| ~155.0 | Quaternary (C) | Pyrimidine C4 | Deshielded by adjacent N3 and electron-withdrawing COOH group. |
| ~130.0 | Quaternary (C) | Pyrrole C2' | Linkage point to the pyrimidine ring. |
| ~128.5 | Quaternary (C) | Pyrimidine C5 | Aromatic carbon bearing the electron-donating methyl group. |
| ~123.5 | Methine (CH) | Pyrrole C5' | Alpha-carbon adjacent to the pyrrole nitrogen. |
| ~112.0 | Methine (CH) | Pyrrole C3' | Beta-carbon of the pyrrole ring. |
| ~109.5 | Methine (CH) | Pyrrole C4' | Beta-carbon of the pyrrole ring. |
| ~16.0 | Methyl (CH3) | C5-CH3 | Aliphatic carbon. |
2D NMR Workflow for Unambiguous Assignment
To transition from predicted shifts to absolute structural proof—especially to confirm the C2–C2' linkage between the pyrimidine and pyrrole rings—a sequential 2D NMR workflow is required.
Figure 2: 2D NMR workflow for the unambiguous structural validation of heterocyclic systems.
Workflow Execution:
-
DEPT-135: Run alongside the 1D ¹³C to easily separate the CH/CH₃ carbons (positive phase) from the quaternary carbons (disappear).
-
¹H-¹H COSY: Utilize this to map the contiguous spin system of the pyrrole ring (C3'-H ↔ C4'-H ↔ C5'-H).
-
¹H-¹³C HSQC: Correlate the proton signals directly to their attached carbons (e.g., linking the 8.85 ppm proton to the 156.5 ppm carbon, confirming C6).
-
¹H-¹³C HMBC (Critical Step): Set the long-range coupling delay for nJCH = 8 Hz. Look for a cross-peak between the Pyrrole N1'-H (or C3'-H) and the Pyrimidine C2 carbon (~158.0 ppm). This 3-bond correlation is the definitive proof that the pyrrole ring is attached to the C2 position of the pyrimidine core, self-validating the synthesized structure against potential regioisomers.
References
-
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry - ACS Publications. 1
-
Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. PMC - NIH. 2
-
2-(1H-pyrrol-2-yl)pyridine | C9H8N2 | CID 642830. PubChem - NIH. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1H-pyrrol-2-yl)pyridine | C9H8N2 | CID 642830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Technical Support Center: Troubleshooting the Esterification of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic Acid
Technical Support Center: Troubleshooting the Esterification of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid .
This substrate presents a classic dichotomy in heterocyclic chemistry: it features a highly acid-labile pyrrole moiety coupled with a sterically and electronically demanding pyrimidine-4-carboxylic acid. The protocols and troubleshooting steps below are engineered to bypass degradation pathways, utilizing self-validating systems to ensure high-yield esterification.
Decision matrix for esterifying acid-sensitive pyrrole-pyrimidine substrates.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my reaction mixture turn black and yield no product when using standard H2SO4 /MeOH (Fischer esterification)? A1: Causality: The 1H-pyrrol-2-yl moiety is extremely acid-labile. Strong Brønsted acids like H2SO4 or HCl protonate the electron-rich pyrrole ring. This generates a highly reactive iminium-like species that rapidly undergoes intermolecular electrophilic aromatic substitution with unprotonated pyrrole molecules. This triggers a runaway polymerization cascade, resulting in the characteristic black tar. To preserve the pyrrole, you must abandon Fischer conditions and utilize mild, neutral-to-basic activation strategies, such as the [1] or base-promoted alkylation.
Q2: I switched to a Steglich esterification (DCC, DMAP, alcohol) but my LC-MS shows a massive +18 Da byproduct relative to the active ester, and low target ester yield. What is happening? A2: Causality: You are observing the formation of an N-acylurea dead-end byproduct. The carboxylic acid at the C4 position of your substrate is severely sterically hindered—flanked by the pyrimidine N3 lone pair and the C5-methyl group. When the acid reacts with DCC to form the O-acylisourea intermediate, the steric bulk dramatically slows down the nucleophilic attack of the alcohol. Consequently, the intermediate has ample time to undergo a spontaneous [1]. Solution: Increase your DMAP loading (up to 0.5 – 1.0 equiv). DMAP acts as a superior, unhindered nucleophile that rapidly intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, outcompeting the rearrangement pathway.
Mechanism of DMAP-catalyzed suppression of N-acylurea in Steglich esterification.
Q3: Can I use Potassium Carbonate ( K2CO3 ) and an alkyl halide (e.g., Methyl Iodide) for esterification? Will the pyrrole nitrogen get alkylated? A3: Causality: Yes, this is highly effective if stoichiometrically controlled. This method exploits the massive pKa differential between the pyrimidine-4-carboxylic acid ( pKa ~3.5) and the pyrrole N-H ( pKa ~16.5). By using a mild base like K2CO3 in a polar aprotic solvent, you selectively deprotonate the carboxylic acid to form a hard carboxylate nucleophile without ionizing the pyrrole. The carboxylate then reacts via an SN2 mechanism with the alkyl halide. Alternatively, continuous flow diazotization has emerged as a powerful tool for [2], though alkyl halides remain more accessible for standard batch chemistry.
Section 2: Quantitative Data & Condition Screening
The following table synthesizes the expected outcomes of various esterification strategies applied to 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid, based on mechanistic realities.
| Reaction Condition | Reagents | Target Ester Yield (%) | Major Byproduct | Causality & Mechanistic Notes |
| Fischer Esterification | MeOH, H2SO4 (cat.), Reflux | < 5% | Pyrrole Polymers (Black Tar) | Strong Brønsted acids protonate the pyrrole ring, triggering rapid electrophilic aromatic polymerization. |
| Uncatalyzed Coupling | DCC, MeOH, DCM, RT | 25 - 35% | N-acylurea (Stable Adduct) | Steric hindrance at the pyrimidine C4 position slows alcohol attack, favoring [1,3]-rearrangement of the O-acylisourea. |
| Optimized Steglich | DCC, DMAP (0.5 eq), MeOH, DCM | 85 - 92% | Dicyclohexylurea (DCU) | DMAP rapidly intercepts the O-acylisourea to form a highly reactive acylpyridinium ion, outcompeting the rearrangement. |
| Base-Promoted Alkylation | K2CO3 (1.05 eq), MeI, DMF, 0°C | 88 - 95% | N-methyl pyrrole (< 2%) | Exploits the pKa differential (~3.5 vs ~16.5). Strict stoichiometric control of base prevents pyrrole deprotonation. |
Section 3: Self-Validating Experimental Protocols
A robust protocol must not rely solely on blind faith; it requires built-in physical and analytical checks to validate the reaction state in real-time.
Protocol A: Optimized Steglich Esterification (Methyl Ester)
This protocol utilizes DCC over EDC specifically for its visual self-validating properties.
-
Substrate Dissolution & Internal Standard: Dissolve 1.0 mmol of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid in 10 mL of anhydrous Dichloromethane (DCM) under inert atmosphere ( N2 ). Add 0.1 mmol of biphenyl.
-
Self-Validation: Biphenyl is an inert internal standard. If you pull an aliquot for HPLC, the ratio of product to biphenyl provides absolute conversion metrics, eliminating reliance on isolated yields.
-
-
Catalyst Addition: Add 0.5 mmol (0.5 equiv) of 4-Dimethylaminopyridine (DMAP) and 2.0 mmol of anhydrous Methanol. Stir for 5 minutes.
-
Carbodiimide Activation: Cool the mixture to 0 °C. Dropwise add a solution of 1.1 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) in 2 mL DCM.
-
Self-Validation (Visual Cue): Within 15–30 minutes, a heavy white precipitate will begin to form. This is Dicyclohexylurea (DCU). The irreversible precipitation of DCU is a macroscopic, stoichiometric indicator that the dehydration (and thus acyl transfer) is successfully occurring. If the solution remains perfectly clear after 1 hour, the activation has failed.
-
-
Completion & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Filter the white DCU precipitate through a pad of Celite, washing with cold DCM. Concentrate the filtrate and purify via silica gel chromatography.
Protocol B: Chemoselective Base-Promoted Alkylation
This protocol is ideal if carbodiimide byproducts are interfering with your downstream assays.
-
Differential Deprotonation: Dissolve 1.0 mmol of the carboxylic acid in 5 mL of anhydrous DMF. Add exactly 1.05 mmol of finely milled, anhydrous Potassium Carbonate ( K2CO3 ). Stir at room temperature for 15 minutes.
-
Causality: Using exactly 1.05 equivalents ensures complete deprotonation of the carboxylic acid without leaving excess base that could slowly deprotonate the pyrrole over time.
-
-
Electrophilic Trapping: Cool the suspension to 0 °C. Add 1.1 mmol of Methyl Iodide (MeI) dropwise.
-
Causality: Maintaining 0 °C suppresses the kinetic N-alkylation of the pyrrole, directing the softer methyl electrophile strictly to the hard carboxylate oxygen.
-
-
Reaction Monitoring: Stir for 2 hours at 0 °C.
-
Self-Validation (TLC): Spot the reaction on a silica plate (Hexanes/EtOAc 3:1). The highly polar starting material (which sits at the baseline) will be replaced by a high- Rf , UV-active spot (the target ester). The absence of a secondary high- Rf spot confirms perfect chemoselectivity (zero N-alkylation).
-
-
Workup: Quench with ice water (20 mL) to precipitate the product. Filter, wash with cold water, and dry under high vacuum.
Section 4: References
-
Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: Heliyon (via PubMed Central) URL: [Link]
-
Title: Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines Source: Organic Letters (ACS Publications) URL: [Link]
Technical Support Center: Stability & Storage of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid
Technical Support Center: Stability & Storage of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized heteroaromatics. 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid is a prime example of a compound that requires meticulous handling. Its structure combines an electron-rich pyrrole ring with a pyrimidine-4-carboxylic acid moiety, creating a dual-vulnerability profile: it is highly susceptible to both oxidative degradation and thermal decarboxylation.
This guide provides field-proven, mechanistically grounded protocols to prevent degradation during long-term storage, ensuring the scientific integrity of your downstream assays.
Mechanistic Causality of Degradation
To effectively protect this molecule, we must first understand why it degrades. Do not simply place it in a freezer; understand the chemical forces at play.
-
Pyrrole Oxidation & Polymerization: The 1H-pyrrol-2-yl moiety is highly electron-rich. Exposure to atmospheric oxygen or UV/Vis light initiates a radical oxidation cascade, typically forming pyrrolin-2-ones[1]. If left unchecked, these oxidized intermediates rapidly polymerize, which visually manifests as the compound turning from a pale yellow powder to a dark orange or brown residue[2].
-
Hammick-Type Decarboxylation: The carboxylic acid is positioned at the C4 position of the pyrimidine ring. The adjacent nitrogen atoms act as powerful electron sinks. Under thermal stress or acidic conditions, the molecule undergoes a Hammick-type decarboxylation. The carboxyl group is lost as CO 2 , leaving behind an ylide intermediate stabilized by the positively charged pyrimidine nitrogens, which subsequently protonates[3][4].
Degradation pathways of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid.
Quantitative Storage Guidelines
Based on ICH Q1A(R2) stability testing guidelines[5][6] and the specific chemical vulnerabilities of this compound, the following parameters must be strictly adhered to.
| Degradation Pathway | Trigger Condition | Kinetic/Mass Indicator | Recommended Storage Parameter |
| Pyrrole Oxidation | O 2 , Light, pH > 7 | +16 Da / +32 Da (LC-MS), Color change | Argon atmosphere, Amber glass vial |
| Pyrimidine Decarboxylation | Heat (>60°C), Acidic pH | -44 Da (LC-MS), Loss of COOH peak | Store strictly at -20°C or -80°C |
| Photodegradation | UV/Vis Light | Multiple degradant peaks | Amber vial, Dark storage |
| Hydrolysis/Solvolysis | Moisture, Protic solvents | Broadening of HPLC peaks | Lyophilized solid, Desiccator cabinet |
Self-Validating Protocol: Stability-Indicating Assay
Do not assume your storage conditions are working; validate them. This self-validating protocol uses forced degradation to ensure your analytical method can accurately detect the specific degradation products of this molecule before committing to long-term storage.
Step 1: Baseline Establishment Prepare a 1.0 mg/mL stock solution in anhydrous, LC-MS grade Acetonitrile. Perform an initial LC-MS run to establish baseline purity (>99%).
Step 2: Forced Degradation (The Validation Step) To prove your assay can detect degradation, intentionally degrade three aliquots:
-
Oxidative Stress: Add 3% H 2 O 2 to the aliquot. Incubate at 25°C for 24 hours. (Targets the pyrrole ring).
-
Thermal Stress: Seal the aliquot and heat to 60°C for 48 hours. (Targets the pyrimidine-4-carboxylic acid).
-
Photolytic Stress: Expose to 1.2 x 10 6 lux hours of UV/Vis light per ICH Q1B guidelines.
Step 3: Analytical Confirmation & Causality Check Run the stressed samples via LC-MS.
-
You must observe a +16 Da or +32 Da mass shift in the oxidative sample (confirming pyrrole oxidation)[1].
-
You must observe a -44 Da mass shift in the thermal sample (confirming Hammick decarboxylation)[4].
-
Logic: If these specific mass-shift peaks resolve cleanly from the parent mass, your method is officially stability-indicating. You can now trust your assay to monitor real-time storage.
Step 4: Long-Term Implementation Aliquot the bulk powder into amber glass vials. Purge the headspace with Argon gas. Seal with PTFE-lined caps and store at -20°C. Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket against oxygen, while the PTFE lining prevents moisture ingress.
Self-validating stability testing workflow based on ICH Q1A(R2) guidelines.
Troubleshooting & FAQs
Q: My compound changed from a pale yellow powder to a dark brown solid over the last six months. Is it still usable? A: No. This discoloration is the hallmark of pyrrole oxidation followed by radical polymerization[2]. The electron-rich pyrrole ring reacts with atmospheric oxygen that likely permeated the container. To prevent this, always purge the vial headspace with Argon and ensure the use of airtight, PTFE-lined caps.
Q: I am analyzing my stored compound via LC-MS and seeing a major impurity peak with a mass exactly 44 Da lower than my target. What happened? A: Your compound has undergone Hammick-type decarboxylation[3]. The pyrimidine-4-carboxylic acid moiety is highly susceptible to losing CO 2 when exposed to thermal stress or acidic moisture. Ensure the compound is stored strictly at -20°C and kept completely desiccated.
Q: Why do you recommend Argon over Nitrogen for the inert atmosphere? A: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial, Argon settles at the bottom, creating a robust, heavy blanket directly over your solid compound. Nitrogen tends to dissipate more rapidly before the vial is sealed, leaving the compound vulnerable to residual oxygen.
Q: Can I store this compound in a DMSO stock solution for long-term use? A: It is highly discouraged. DMSO is hygroscopic and can absorb moisture from the air, which can lower the pH slightly and catalyze the decarboxylation of the pyrimidine carboxylic acid over time. Furthermore, dissolved oxygen in DMSO will rapidly oxidize the pyrrole ring. Always store the compound as a lyophilized solid and make fresh solutions immediately prior to your experiments.
References
-
Quality Guidelines - ICH. ich.org. 5
-
Q1A(R2) Guideline - ICH. ich.org. 6
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. researchgate.net.3
-
Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. cdnsciencepub.com. 4
-
What is the degradation mechanism of pyrrole? stackexchange.com. 2
-
Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin. nih.gov.1
Sources
- 1. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
Reference Data & Comparative Studies
Validating Target Engagement for 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid: A Comprehensive SPR Comparison Guide
Validating Target Engagement for 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid: A Comprehensive SPR Comparison Guide
As a Senior Application Scientist, I frequently encounter the challenge of validating target engagement for low-molecular-weight fragments and lead compounds. The molecule , 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid (MW ≈ 203 Da), presents a classic biophysical challenge. Molecules bearing the pyrimidine-4-carboxylic acid motif frequently act as competitive inhibitors for 2-oxoglutarate-dependent oxygenases (e.g., PHDs, KDMs) or specific kinases by coordinating active-site metal ions.
Validating direct target engagement is a critical bottleneck in advancing such chemotypes. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical assays and provides a self-validating, step-by-step SPR methodology designed specifically for low-molecular-weight heterocyclic compounds.
Comparative Analysis of Target Engagement Technologies
Selecting the correct biophysical assay requires balancing the need for kinetic resolution, physiological context, and sample consumption. Below is a quantitative and qualitative comparison of the four primary techniques used for small molecule target engagement.
| Parameter | SPR (Surface Plasmon Resonance) | ITC (Isothermal Titration Calorimetry) | MST (Microscale Thermophoresis) | CETSA (Cellular Thermal Shift Assay) |
| Primary Output | Real-time Kinetics ( kon , koff , KD )[1] | Thermodynamics ( ΔH , ΔS , KD , n )[2] | Affinity ( KD ) in solution[3] | Cellular Target Engagement ( Tagg shift)[4] |
| Labeling Required | No (for analyte) | No | Yes (usually for target) | No (uses antibodies/NLuc) |
| Immobilization | Yes (Target protein) | No | No | No |
| Sample Consumption | Low (1-5 µg of protein) | High (1-5 mg of protein) | Low (µg of protein) | Variable (cell lysates/live cells) |
| Throughput | Medium-High (384-well compatible) | Low (1-4 runs per day) | Medium | Medium-High |
| Best Used For | Residence time optimization | Mechanism of action & stoichiometry | Rapid solution-phase affinity | In vivo / cellular validation |
Why SPR for this Specific Chemotype?
While Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic picture of the interaction mechanism without the need for labeling[2], it requires prohibitive amounts of highly purified protein. Microscale Thermophoresis (MST) is an excellent orthogonal technique that measures the differences in the rate of movement through a temperature gradient[3], but it often requires fluorescent labeling which can alter the binding thermodynamics of small pockets. The Cellular Thermal Shift Assay (CETSA) allows for the direct measurement of drug-protein interactions in living cells[4], but it lacks the kinetic resolution required to optimize drug residence time.
SPR has emerged as a powerful, label-free technique that enables real-time detection of molecular interactions with high sensitivity[1]. Because 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid has a low molecular weight, the maximum theoretical response ( Rmax ) upon binding is extremely small. SPR provides the necessary sensitivity and, crucially, delivers the dissociation rate ( koff ), which dictates the drug's residence time—a parameter often more predictive of in vivo efficacy than steady-state affinity.
Step-by-Step SPR Methodology (A Self-Validating System)
To generate trustworthy data for a ~203 Da molecule, every step of the SPR protocol must be designed with strict causality to eliminate false positives, baseline drift, and mass transport limitations.
Phase 1: Sensor Surface Preparation & Target Immobilization
-
Protocol: Instead of standard EDC/NHS amine coupling, utilize a capture approach. Biotinylate the target protein in vivo (e.g., via an AviTag) and capture it onto a Series S Sensor Chip SA (Streptavidin), aiming for a high immobilization level (e.g., 3000-5000 RU) to compensate for the low molecular weight of the analyte.
-
The Causality: The pyrimidine-4-carboxylic acid moiety likely coordinates metal ions or forms highly specific hydrogen bonds within an active site. Random amine coupling risks modifying critical lysine residues near or within this binding pocket, rendering the protein inactive. A capture strategy ensures uniform orientation, keeping the active site 100% accessible and preventing artificially low Rmax values.
Phase 2: Buffer Preparation & DMSO Calibration
-
Protocol: Prepare the running buffer (e.g., HEPES, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% DMSO. Create a 5-point DMSO calibration curve by mixing buffers to generate a gradient from 4.5% to 5.5% DMSO. Inject this series before the analyte.
-
The Causality: 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid is hydrophobic and requires DMSO for aqueous solubility. DMSO has a massive bulk refractive index. A mismatch of even 0.1% DMSO between the running buffer and the sample can produce a bulk shift of hundreds of Response Units (RU), completely masking the subtle 5-15 RU signal of the small molecule binding. The calibration curve allows the system to mathematically model and subtract this bulk solvent effect.
Phase 3: Analyte Titration & Kinetic Acquisition
-
Protocol: Prepare a 2-fold dilution series of the compound (e.g., 0.1 µM to 10 µM) in the exact 5% DMSO running buffer. Inject the analyte over the active and reference flow cells at a high flow rate of 50 µL/min for a contact time of 60 seconds, followed by a 120-second dissociation phase.
-
The Causality: High flow rates are mandatory to minimize Mass Transport Limitations (MTL). If the flow rate is too low, the local concentration of the analyte at the sensor surface depletes faster than it can be replenished by the microfluidics. When this happens, the observed association rate ( kon ) reflects the speed of diffusion rather than the true chemical binding kinetics.
Phase 4: Data Processing & Validation
-
Protocol: Apply double-referencing to the raw sensorgrams: first, subtract the signal of the unmodified reference channel; second, subtract the signal of blank buffer injections. Fit the processed data to a 1:1 Langmuir binding model.
-
The Causality: Double-referencing is the cornerstone of a self-validating SPR assay. It eliminates systematic instrument noise, baseline drift, and non-specific binding to the dextran matrix. A successful fit to the 1:1 Langmuir model confirms the stoichiometry and yields the true residence time ( τ=1/koff ).
Workflow Visualization
The following diagram maps the logical progression and causal dependencies of the SPR target engagement workflow.
Figure 1: Step-by-step SPR workflow for small molecule target engagement validation.
References
-
Title: Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules Source: nih.gov URL: [Link]
-
Title: Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective Source: nih.gov URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: nih.gov URL: [Link]
-
Title: Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents Source: intechopen.com URL: [Link]
Sources
- 1. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen [intechopen.com]
- 3. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety & Regulatory Compliance
5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid proper disposal procedures
5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid proper disposal procedures
Standard Operating Procedure & Safety Guide: Handling, Decontamination, and Disposal of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic Acid
Executive Summary & Chemical Identity
5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid is a specialized bi-heterocyclic building block utilized extensively in pharmaceutical development, particularly in the synthesis of kinase inhibitors and agrochemical intermediates[1]. Because the molecule integrates an electron-rich pyrrole ring, a pyrimidine core, and a carboxylic acid functional group, it exhibits unique amphoteric properties. Proper laboratory handling and disposal must account for its solubility profile, its potential to form salts, and its environmental persistence.
This guide provides researchers with field-proven, self-validating protocols to ensure regulatory compliance, operational safety, and environmental stewardship.
Physicochemical Profiling & Hazard Assessment
To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior.
-
Amphoteric Causality: The carboxylic acid moiety (pKa ~3–4) makes the compound acidic in aqueous environments. Conversely, the nitrogen atoms in the pyrimidine and pyrrole rings act as weak bases and hydrogen bond acceptors/donors. If mixed with bases, it forms highly water-soluble carboxylate salts (e.g., sodium salt).
-
Environmental Impact: Due to its stability and moderate water solubility, it is classified as a Water Hazard Class 1 (WGK 1) substance, meaning it is slightly hazardous to aquatic environments and must never be discharged into municipal drains[2],.
Table 1: Physicochemical Risk & Logistical Profile
| Property | Value / Characteristic | Operational Implication |
| Molecular Class | Nitrogenous Heterocyclic Carboxylic Acid | Amphoteric nature; reacts with both strong acids and bases to form salts. |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization; mandates handling strictly within a certified fume hood[2]. |
| Water Hazard Class | WGK 1 (Slightly hazardous) | Aqueous solutions cannot be disposed of via sinks; requires incineration. |
| RCRA Waste Code | Unlisted (Generic Hazardous) | Must be evaluated based on solvent mixtures per 40 CFR 261.3[3]. |
| Incompatibilities | Strong oxidizing agents | Store away from peroxides and nitrates to prevent exothermic degradation[2]. |
Operational Workflows: Safe Handling & Storage
To prevent accidental exposure and minimize waste generation, follow this step-by-step methodology for handling the pure solid.
Step-by-Step Handling Protocol:
-
Environmental Control: Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm).
-
PPE Selection: Don standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Causality: Nitrile provides an effective barrier against fine organic powders and prevents skin irritation[2].
-
Weighing & Transfer: Use an anti-static static-dissipative spatula to transfer the powder into a pre-tared weigh boat. Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing into the hood environment.
-
Self-Validation Check: After transferring the solid to your reaction vessel, inspect the balance area visually against a contrasting background. Because many conjugated pyrimidine/pyrrole systems exhibit slight fluorescence, sweeping a handheld UV light (365 nm) over the balance can validate that zero powder migration occurred outside the weigh boat.
Workflow for the safe handling and preparation of nitrogen-rich heterocyclic carboxylic acids.
Step-by-Step Disposal Protocols
Under US EPA guidelines (40 CFR Part 261.3), chemical waste generators are legally required to determine if discarded chemicals are classified as hazardous waste[4],[3]. While 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid does not possess a specific RCRA "P" or "U" listed waste code by name, it must be managed as a generic hazardous chemical waste. If dissolved, the waste stream inherits the characteristic waste codes of the primary solvent[4].
Protocol A: Solid Waste Disposal
-
Collection: Gather all unreacted solid, contaminated weigh boats, and filter papers into a rigid, leak-proof High-Density Polyethylene (HDPE) container.
-
Labeling: Label the container explicitly as "Non-RCRA Regulated Chemical Waste - Pyrimidine Carboxylic Acid Derivative."
-
Self-Validation Check: Ensure the container lid is torqued until resistance is met. Invert the sealed container 180 degrees for 5 seconds to validate that the seal is completely airtight and leak-proof before transferring it to the satellite accumulation area.
-
Final Disposition: Route the container to a licensed hazardous waste facility for high-temperature incineration[5].
Protocol B: Liquid Waste Disposal
-
Segregation: Determine the primary solvent used.
-
Organic Halogenated: (e.g., Dichloromethane). Label with EPA Waste Code F002.
-
Organic Non-Halogenated: (e.g., Methanol, DMSO). Label with EPA Waste Code F003.
-
Aqueous: (e.g., Reaction quench water).
-
-
Aqueous Neutralization: If the waste is aqueous, adjust the pH using dilute NaOH or HCl. Causality: Neutralizing the solution prevents pressure buildup and container degradation caused by extreme pH levels.
-
Self-Validation Check: Before sealing the aqueous waste container, dip a calibrated pH test strip into the solution. A stable reading between pH 6.0 and 8.0 validates that the waste is neutralized and chemically stable for transport.
Decision tree for the segregation and disposal of pyrimidine-4-carboxylic acid waste streams.
Emergency Response & Spill Management
In the event of a powder spill, dry sweeping must be strictly avoided to prevent inhalation hazards[2]. Utilize the following self-validating decontamination protocol:
-
Containment: Surround the spilled powder with an inert absorbent material such as vermiculite or sand. Causality: This physically barriers the spill from spreading without reacting with the amphoteric heterocycle[5].
-
Neutralization & Solubilization: Spray a 5% Sodium Bicarbonate ( NaHCO3 ) solution directly onto the affected area. Causality: The basic solution deprotonates the carboxylic acid group, converting the lipophilic, dusty compound into a highly water-soluble, non-volatile sodium salt.
-
Self-Validation Check: Swab the cleaned surface with a wet pH test strip. A neutral pH (~7.0) confirms the complete neutralization and removal of the acidic chemical residue. If the pH reads acidic (<6), residual compound remains; repeat step 2.
-
Collection: Wipe the area with damp paper towels and place all cleanup materials into a clearly labeled solid waste container for incineration[5]. Wash the area thoroughly with soap and water.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid was publicly available at the time of this writing. This guide is a synthesis of information based on the hazards associated with its primary functional groups: a carboxylic acid, a pyrimidine ring, and a pyrrole ring. It is imperative to consult the direct supplier for a compound-specific SDS before any handling and to conduct a thorough, institution-specific risk assessment. This document provides procedural guidance on the assumption that the compound should be treated as a substance with unknown toxicity, following prudent laboratory practices[1].
The Principle of Prudent Handling: An Inferred Hazard Assessment
As a novel or specialized compound, 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid lacks extensive toxicological data. Therefore, our safety paradigm is built on assessing the potential hazards of its constituent chemical motifs.
-
Carboxylic Acid Moiety: Carboxylic acids can be irritants or corrosive to skin and eyes.[2] In solid form, they can pose a respiratory hazard if inhaled as dust.
-
Pyrrole and Pyrimidine Rings: These nitrogen-containing heterocyclic structures are common in biologically active molecules[3][4][5][6]. Their derivatives can be toxic and may cause irritation to the skin, eyes, and respiratory system[7][8][9][10][11].
Given these components, we must assume the compound is, at a minimum:
-
Harmful if swallowed or inhaled[12].
-
Potentially possessing unknown long-term or systemic toxicity[1].
This assessment mandates a comprehensive Personal Protective Equipment (PPE) strategy as the final line of defense, complementing engineering controls like fume hoods.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the task-specific hazards. A risk assessment must be performed for every procedure[14][15][16]. The following table summarizes the recommended PPE for common laboratory operations involving this compound.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields (ANSI Z87 rated)[17] | Nitrile gloves | Buttoned lab coat, long pants, closed-toe shoes[16][17] | Not required if container is sealed |
| Weighing Solid (mg to g) | Chemical safety goggles[17] | Nitrile gloves (inspect before use)[18] | Buttoned lab coat, long pants, closed-toe shoes | Required: Perform in a certified chemical fume hood[18][19] |
| Preparing Solutions | Chemical safety goggles. Add face shield for splash risk[17][20]. | Nitrile gloves (change if contact occurs) | Chemical-resistant apron over lab coat, long pants, closed-toe shoes | Required: Perform in a certified chemical fume hood |
| Large-Scale Handling (>10g) or Spills | Chemical safety goggles and a full-face shield[17] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron, boots | NIOSH-approved respirator with appropriate cartridges (requires formal program)[8][21] |
Operational and Disposal Plans
Effective safety integrates PPE with established, repeatable procedures for handling and disposal.
Detailed Protocol: Safely Weighing and Preparing a Solution
This protocol provides a step-by-step guide that minimizes exposure by integrating engineering controls and PPE.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, beaker, solvent, and magnetic stir bar.
-
Decontaminate the work surface within the fume hood.
-
-
Donning PPE:
-
Weighing the Compound:
-
Perform all manipulations deep within the chemical fume hood to contain any dust.
-
Carefully open the container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat on the balance.
-
Securely close the primary container.
-
-
Preparing the Solution:
-
Place a beaker containing the appropriate solvent on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.
-
Begin stirring.
-
-
Post-Procedure & Doffing PPE:
-
Clean the spatula and work area thoroughly.
-
Dispose of the weigh paper and any contaminated wipes in a designated solid hazardous waste container[22].
-
To remove PPE, first, remove gloves using a technique that avoids touching the outer surface with bare skin[9]. Dispose of them in the hazardous waste.
-
Remove the lab coat.
-
Remove goggles as the last step.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the operational risk level.
Caption: A generalized workflow for selecting PPE based on task-specific risks.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[7][11]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[8]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[11].
-
Spill: Evacuate the area. Use appropriate PPE to absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow spills to enter drains[7][9].
Disposal Plan
All materials contaminated with 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep solid waste (contaminated gloves, weigh paper) separate from liquid waste[22][24].
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and an appropriate hazard warning[25][26][27]. Do not use abbreviations or chemical formulas[28][29].
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials[19].
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere strictly to all federal, state, and local regulations[18][27][30].
References
-
Preventing and Handling of Unknown Chemicals In Research Laboratories. Columbia University Environmental Health & Safety. Available at: [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. Available at: [Link]
-
Pyrrole - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]
-
Material Safety Data Sheet - Pyrrole, 99%. Cole-Parmer. Available at: [Link]
-
Unknown Chemicals. Purdue University Environmental Health and Safety. Available at: [Link]
-
Unknown Chemical Guidance. The University of Texas at Tyler. Available at: [Link]
-
Unknowns. Michigan State University Environmental Health & Safety. Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. California State University, Northridge. Available at: [Link]
-
SAFETY DATA SHEET - N-Methyl-2-pyrrolidone. Ashland. Available at: [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. Available at: [Link]
-
Guidelines for Chemical Waste Disposal. University of the Philippines Diliman Natural Sciences Research Institute. Available at: [Link]
-
Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. ResearchGate. Available at: [Link]
-
Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. MDPI. Available at: [Link]
-
Chemical Waste Disposal Standard Operating Procedure. National University of Singapore. Available at: [Link]
-
Material Safety Data Sheet. Cole-Parmer. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. keyorganics.net [keyorganics.net]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clarionsafety.com [clarionsafety.com]
- 16. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 17. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. depts.washington.edu [depts.washington.edu]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. nsri.upd.edu.ph [nsri.upd.edu.ph]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. rtong.people.ust.hk [rtong.people.ust.hk]
- 25. uttyler.edu [uttyler.edu]
- 26. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 27. gte.sg [gte.sg]
- 28. research.columbia.edu [research.columbia.edu]
- 29. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 30. ethz.ch [ethz.ch]
